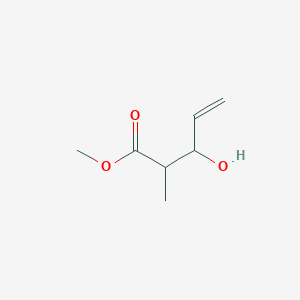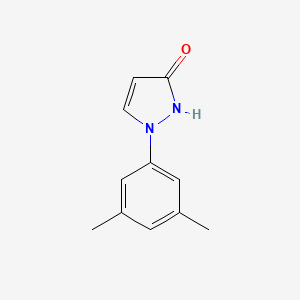![molecular formula C9H12N2O3 B13303731 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyran ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions. One efficient method includes a one-pot reaction involving the condensation of appropriate aldehydes, active methylene compounds, and hydrazine derivatives. The reaction conditions often require a catalyst and can be carried out under reflux with solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the one-pot multicomponent reactions makes them suitable for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-b]quinoline: Similar in structure but with a quinoline ring instead of a pyrazole ring.
Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo ring fused to the pyranoquinoline structure.
4-Hydroxy-2-quinolones: Shares the pyran ring but differs in the attached functional groups
Uniqueness
2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its combination of a pyran and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-ethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-3-4-14-5-7(6)10-11/h2-5H2,1H3,(H,12,13) |
Clave InChI |
FFMAXVRDTXULLM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C2CCOCC2=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)


![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)


